C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate
CAS No.:
Cat. No.: VC13765495
Molecular Formula: C9H9F3N2O4
Molecular Weight: 266.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F3N2O4 |
|---|---|
| Molecular Weight | 266.17 g/mol |
| IUPAC Name | oxalic acid;[3-(trifluoromethyl)pyridin-2-yl]methanamine |
| Standard InChI | InChI=1S/C7H7F3N2.C2H2O4/c8-7(9,10)5-2-1-3-12-6(5)4-11;3-1(4)2(5)6/h1-3H,4,11H2;(H,3,4)(H,5,6) |
| Standard InChI Key | XFJRMHVFUGSHQR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)CN)C(F)(F)F.C(=O)(C(=O)O)O |
| Canonical SMILES | C1=CC(=C(N=C1)CN)C(F)(F)F.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate consists of two primary components:
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Aminomethylpyridine Core: A pyridine ring substituted at the 3-position with a trifluoromethyl () group and at the 2-position with a methylamine () moiety.
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Oxalate Counterion: The oxalic acid () acts as a stabilizing agent, forming a salt with the amine group .
The IUPAC name, oxalic acid;[3-(trifluoromethyl)pyridin-2-yl]methanamine, reflects this dual-component structure. The trifluoromethyl group enhances electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets.
Structural Validation
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves a multi-step process:
Preparation of Trifluoromethylpyridine Intermediate
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Halogenation: 3-Bromopyridine undergoes trifluoromethylation using reagents (e.g., ) under palladium catalysis .
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Amination: The resulting 3-trifluoromethylpyridine is treated with methylamine in the presence of a base (e.g., ), yielding C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine.
Salt Formation with Oxalic Acid
The free base is dissolved in an anhydrous solvent (e.g., ethanol) and reacted with oxalic acid () at 0–5°C. The product precipitates as a white crystalline solid .
Reaction Conditions:
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Temperature: 0–25°C
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Catalyst: None required (acid-base reaction)
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Yield: ~85–90%
Optimization Strategies
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Solvent Selection: Ethanol or methanol ensures high solubility of both reactants.
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Stoichiometry: A 1:1 molar ratio of amine to oxalic acid prevents di-salification.
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Purification: Recrystallization from ethanol/water mixtures enhances purity (>98%) .
Physicochemical Properties
Thermodynamic and Spectral Data
Solubility and Stability
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Aqueous Solubility: 12 mg/mL in water (25°C), attributed to the oxalate salt’s ionic character.
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Organic Solvents: Soluble in ethanol, DMSO, and DMF; insoluble in non-polar solvents (e.g., hexane) .
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Stability: Stable under inert atmospheres; degrades upon prolonged exposure to light or moisture.
Industrial and Research Applications
Pharmaceutical Intermediates
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Used in the synthesis of Janus kinase (JAK) inhibitors for autoimmune diseases .
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Key precursor for fluorinated PET tracers in neuroimaging.
Agrochemical Development
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